2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method for constructing benzofuran rings is the intramolecular Friedel–Crafts reaction, which can be catalyzed by phosphoric acid . This method exhibits good functional group tolerance and high yields. Industrial production methods may involve optimizing reaction conditions to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other benzofuran derivatives, such as:
4,7-dimethylbenzofuran: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Another benzofuran derivative with unique functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities and applications.
Properties
Molecular Formula |
C29H25NO5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C29H25NO5/c1-4-33-21-12-10-19(11-13-21)27(32)29-26(23-7-5-6-8-24(23)35-29)30-25(31)15-20-16-34-28-18(3)17(2)9-14-22(20)28/h5-14,16H,4,15H2,1-3H3,(H,30,31) |
InChI Key |
YTZIHMJSFCUHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5C)C |
Origin of Product |
United States |
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